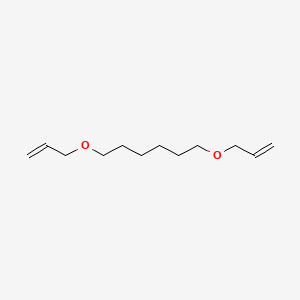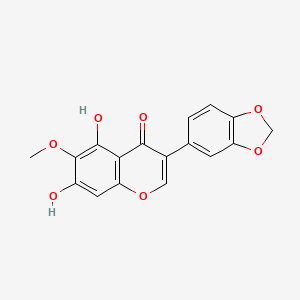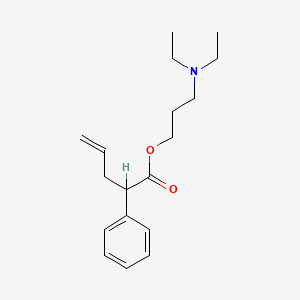
3-(diethylamino)propyl 2-phenylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propyl 2-phenylpent-4-enoate is an organic compound with the molecular formula C18H27NO2 and a molecular weight of 289.41 g/mol It is known for its unique structure, which includes a diethylamino group, a propyl chain, and a phenylpentenoate moiety
Métodos De Preparación
The synthesis of 3-(diethylamino)propyl 2-phenylpent-4-enoate typically involves the esterification of 2-phenylpent-4-enoic acid with 3-(diethylamino)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-(Diethylamino)propyl 2-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or reagents to drive the reactions to completion. The major products formed depend on the type of reaction and the specific conditions used.
Aplicaciones Científicas De Investigación
3-(Diethylamino)propyl 2-phenylpent-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 3-(diethylamino)propyl 2-phenylpent-4-enoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylpentenoate moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-(diethylamino)propyl 2-phen
Propiedades
Número CAS |
78149-93-6 |
|---|---|
Fórmula molecular |
C18H27NO2 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 2-phenylpent-4-enoate |
InChI |
InChI=1S/C18H27NO2/c1-4-11-17(16-12-8-7-9-13-16)18(20)21-15-10-14-19(5-2)6-3/h4,7-9,12-13,17H,1,5-6,10-11,14-15H2,2-3H3 |
Clave InChI |
CJERJLDNZDROTP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC(=O)C(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


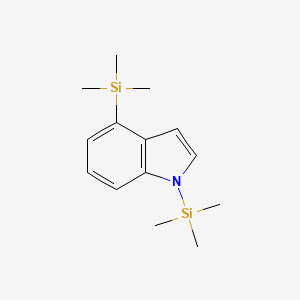
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)

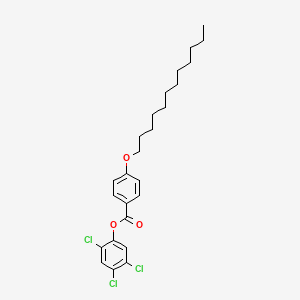

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)

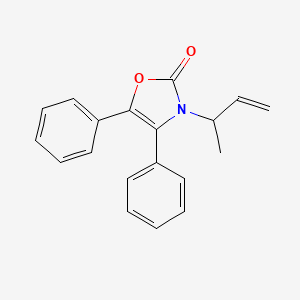
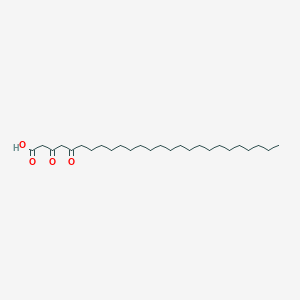

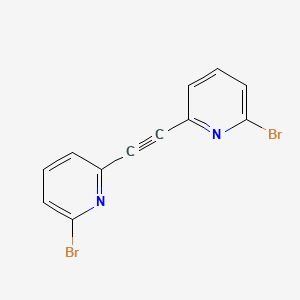
phosphane](/img/structure/B14432490.png)
